molecular formula C10H4Cl2N2 B11883635 6,7-Dichloroquinoline-2-carbonitrile

6,7-Dichloroquinoline-2-carbonitrile

Cat. No.: B11883635
M. Wt: 223.05 g/mol
InChI Key: LXOGTVKMUONBHX-UHFFFAOYSA-N
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Description

6,7-Dichloroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloroquinoline-2-carbonitrile typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 6,7-dichloroquinoline with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by nitrile formation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 6,7-dichloroquinoline derivatives with various functional groups.

    Reduction: Formation of 6,7-dichloroquinoline-2-amine.

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

Scientific Research Applications

6,7-Dichloroquinoline-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloroquinoline-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloroquinoline-3-carbonitrile
  • 4,7-Dichloroquinoline
  • 2-Chloroquinoline-3-carbaldehyde

Uniqueness

6,7-Dichloroquinoline-2-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties for various applications.

Properties

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

6,7-dichloroquinoline-2-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-8-3-6-1-2-7(5-13)14-10(6)4-9(8)12/h1-4H

InChI Key

LXOGTVKMUONBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)C#N

Origin of Product

United States

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